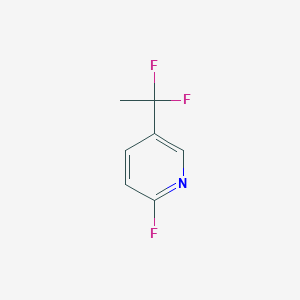

5-(1,1-Difluoroethyl)-2-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(1,1-difluoroethyl)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-7(9,10)5-2-3-6(8)11-4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPBRIOFJSDNEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 1,1 Difluoroethyl 2 Fluoropyridine and Analogous Structures

Strategic Approaches to Fluorine Atom Installation on Pyridine (B92270) Rings

The introduction of fluorine onto a pyridine ring is a critical step in the synthesis of 5-(1,1-difluoroethyl)-2-fluoropyridine and its analogs. The electron-deficient nature of the pyridine ring influences the choice of fluorination strategy, with nucleophilic, electrophilic, and direct C-H functionalization methods each offering distinct advantages and challenges.

Nucleophilic Fluorination Techniques for Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) is a cornerstone for installing fluorine onto electron-poor heterocyclic systems like pyridine. This method relies on the displacement of a suitable leaving group by a fluoride (B91410) ion source. The reactivity of the pyridine ring is enhanced by the presence of electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex.

Common leaving groups in these reactions include nitro groups and halogens. For instance, the nitro group in methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion to yield methyl 3-fluoropyridine-4-carboxylate. mdpi.com This transformation highlights the excellent leaving group ability of the nitro group in activated pyridine systems. mdpi.com Similarly, chlorine atoms can be substituted by fluorine, a reaction often facilitated by the presence of other activating groups on the ring. googleapis.com

The choice of fluoride source is critical for the success of nucleophilic fluorination. Anhydrous fluoride salts such as cesium fluoride (CsF) and potassium fluoride (KF) are frequently employed, often in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) to enhance the nucleophilicity of the fluoride ion.

| Precursor | Fluorinating Agent | Solvent | Product | Yield | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF | DMSO | Methyl 3-fluoropyridine-4-carboxylate | 38% | mdpi.com |

| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | CsF | DMSO | 2,3-Difluoro-5-(trifluoromethyl)pyridine | 48-58% | googleapis.com |

| 5-Bromo-2-pyridinecarbonitrile | K[¹⁸F]F-K222 | DMSO | 5-[¹⁸F]Fluoro-2-pyridinecarbonitrile | ~98% | researchgate.net |

Electrophilic Fluorination Protocols on Activated Pyridine Systems

While the electron-deficient nature of the pyridine ring generally disfavors electrophilic attack, this approach becomes viable with activated pyridine derivatives, such as dihydropyridines. Electrophilic fluorinating reagents, characterized by an N-F bond, are employed to deliver an electrophilic fluorine species ("F+").

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a prominent reagent in this class. It has been used for the electrophilic fluorination of 1,2-dihydropyridines to produce fluorinated 3,6-dihydropyridines. nih.gov These intermediates can subsequently eliminate hydrogen fluoride under mild conditions to yield the corresponding fluorinated pyridines. nih.gov This strategy allows for the introduction of fluorine onto a pre-functionalized and activated ring system, which is then rearomatized. The regioselectivity of the fluorination can be controlled by the substitution pattern on the dihydropyridine (B1217469) precursor.

C-H Functionalization Strategies for Regioselective Fluorination

Direct C-H functionalization has emerged as a powerful and atom-economical method for synthesizing fluorinated heterocycles, avoiding the need for pre-functionalized substrates. pkusz.edu.cnorgsyn.org For pyridines, a notable advancement is the site-selective fluorination of the C-H bond adjacent to the ring nitrogen (the C2 position).

A highly effective reagent for this transformation is silver(II) fluoride (AgF₂). orgsyn.orgnih.govresearchgate.net This method demonstrates remarkable regioselectivity, providing exclusive fluorination at the 2-position for a wide range of substituted pyridines. nih.govacs.org The reaction proceeds under mild conditions, often at or near ambient temperature, and is tolerant of numerous functional groups. orgsyn.orgresearchgate.net The selectivity is influenced by the electronic properties of the pyridine; more Lewis basic pyridines tend to react preferentially. acs.org This C-H fluorination provides a direct route to 2-fluoropyridines, which are valuable intermediates for further functionalization via nucleophilic aromatic substitution of the newly installed fluoride. nih.govacs.org

| Substrate | Reagent | Key Features | Product | Reference |

| 3-Substituted Pyridines (e.g., halo, alkoxy, cyano) | AgF₂ | Exclusive selectivity for the 2-position | 2-Fluoro-3-substituted pyridine | nih.govacs.org |

| 2-Phenylpyridine | AgF₂ | Reaction at ambient temperature | 2-Fluoro-6-phenylpyridine | orgsyn.org |

| (Boc-protected) betahistine | AgF₂ | Late-stage functionalization of complex molecule | Corresponding 2-fluoropyridine (B1216828) derivative | acs.org |

Construction and Functionalization of the 1,1-Difluoroethyl Moiety

The 1,1-difluoroethyl group is a key pharmacophore, often serving as a bioisostere for a methoxy (B1213986) group, enhancing metabolic stability and modulating physicochemical properties. cas.cnacs.org Its synthesis requires specialized fluorination techniques.

Gem-Difluoroolefination Reactions for Alkene Precursors

One of the most direct methods to construct the C-F₂ bond is through the conversion of a carbonyl group. Gem-difluoroolefination reactions transform aldehydes and ketones into the corresponding 1,1-difluoroalkenes. These alkenes are versatile intermediates that can be subsequently reduced to the target 1,1-difluoroethyl group.

A notable reagent for this purpose is difluoromethyl 2-pyridyl sulfone, which facilitates a Julia-Kocienski type reaction. acs.orgnih.govorganic-chemistry.org This method is efficient for both aldehydes and ketones, proceeding under relatively mild conditions to afford gem-difluoroalkenes. nih.govcas.cn The reaction involves the condensation of the sulfone with the carbonyl compound, followed by elimination to form the double bond. acs.org This approach avoids the use of many traditional, often harsh or toxic, difluoromethylenation reagents. cas.cn

| Carbonyl Substrate | Reagent | Reaction Type | Product | Reference |

| Aldehydes & Ketones | Difluoromethyl 2-pyridyl sulfone | Julia-Kocienski olefination | 1,1-Difluoroalkene | acs.orgorganic-chemistry.org |

Reductive and Oxidative Methods for Difluoroethyl Group Formation

Once the 1,1-difluoroalkene precursor is synthesized, the final step to form the 1,1-difluoroethyl group is typically a reduction of the carbon-carbon double bond. Standard catalytic hydrogenation methods, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, can be employed for this transformation.

Alternatively, oxidative methods can be utilized to generate gem-difluoro motifs. For instance, α-fluorocarboxylic acids can undergo a manganese-mediated oxidative fluorodecarboxylation. nih.gov This process allows for the direct conversion of a carboxylic acid group adjacent to a fluorine atom into a gem-difluoro moiety, representing an innovative approach to constructing this functional group. nih.gov Furthermore, radical-based methods offer another avenue. The generation of difluoromethyl radicals (•CF₂H) from precursors like difluoromethyl sulfones allows for their addition to suitable acceptors, which can then be further manipulated to form the desired difluoroethyl structure. acs.org

Multi-Component and Stepwise Synthesis of Difluoroethyl Side Chains

The introduction of the difluoroethyl moiety is a critical challenge in the synthesis of the target compound. Both multi-component reactions (MCRs) and stepwise approaches offer strategic pathways to install this fluorinated side chain.

Multi-component reactions provide an efficient means to construct complex molecules in a single step from three or more reactants, offering advantages in terms of atom economy and operational simplicity. nih.gov A copper-catalyzed four-component reaction has been described for the synthesis of N-difluoroethyl imides, which proceeds through the in situ generation of difluorodiazomethane. researchgate.net This methodology demonstrates the feasibility of using multi-component strategies to forge bonds involving the difluoroethyl group. researchgate.net Another approach involves copper-mediated MCRs where a copper-difluorocarbene complex serves as a carbonyl source for synthesizing α-aminoamide derivatives, showcasing the versatility of difluorocarbene intermediates in complex transformations. nih.gov

Stepwise synthesis provides a more controlled, albeit longer, route to fluorinated side chains. This can involve the sequential introduction of fluorine atoms onto a pre-existing ethyl group or building the chain from smaller fluorinated synthons. For instance, a direct three-step route from α,β-epoxy alcohols has been developed to create vicinal trifluoro motifs, where each step introduces a fluorine atom in a regio- and stereo-specific manner. nih.gov While this example builds a trifluoro- motif, the principles of sequential, controlled fluorination are applicable to the synthesis of difluoroethyl groups. nih.gov The synthesis of gem-difluoro olefins can be achieved via C-H functionalization and subsequent β-fluoride elimination, representing a powerful method for constructing the C-CF₂ unit. nih.gov Palladium-catalyzed reactions of fluorinated diazoalkanes with indole (B1671886) heterocycles, for example, can introduce a 1-aryl-(2,2-difluorovinyl) group, which could potentially be reduced to the corresponding difluoroethyl side chain. nih.gov

| Method | Description | Key Features | Reference(s) |

| Multi-Component Reaction | Copper-catalyzed four-component reaction involving in situ generated difluorodiazomethane to form N-difluoroethyl imides. | Scalable, tolerates various functional groups, suitable for late-stage functionalization. | researchgate.net |

| Multi-Component Reaction | Copper-mediated reaction of an amine, aldehyde, and BrCF₂CO₂K where a copper-difluorocarbene complex acts as a carbonyl source. | Flexible, selective, and atom-efficient process for constructing complex molecules. | nih.gov |

| Stepwise Synthesis | Sequential fluorination of α,β-epoxy alcohols to introduce fluorine atoms in a controlled, stereospecific manner. | Provides high control over stereochemistry. | nih.gov |

| Stepwise Synthesis | Palladium-catalyzed C-H functionalization with fluorinated diazoalkanes followed by β-fluoride elimination. | Direct synthesis of gem-difluoro olefins from simple precursors. | nih.gov |

Pyridine Ring Derivatization and C-C/C-N Bond Formation

Once the fluorinated side chain is in place or planned for later introduction, functionalization of the pyridine ring is necessary. This involves regioselective C-C and C-N bond-forming reactions to build the final molecular architecture.

Directed ortho-metalation is a powerful tool for the regioselective functionalization of pyridines. researchgate.net This strategy typically involves deprotonation at a specific position directed by a functional group on the ring, using strong bases. Various reagents, including lithium amides, alkyllithium reagents, and TMP (2,2,6,6-tetramethylpiperidyl) metal reagents (where the metal can be Mg, Zn, or Zr), are employed for this purpose. znaturforsch.comthieme-connect.de The use of TMP-based magnesium and zinc reagents, often in combination with LiCl, allows for highly regioselective C-H activation under milder conditions than traditional lithium bases. thieme-connect.de These metalated pyridine intermediates can then be trapped with various electrophiles to introduce new substituents.

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forming C-C bonds. This reaction has been successfully applied to pyridine systems to introduce aryl and heteroaryl groups. nih.gov For instance, the coupling of pyridine-2-sulfonyl fluoride (PyFluor) with a range of hetero(aryl) boronic acids and pinacol (B44631) boronic esters can generate 2-arylpyridines. nih.govnih.govscholaris.ca This transformation is typically catalyzed by palladium complexes, such as Pd(dppf)Cl₂, and can be performed under relatively mild conditions. nih.govnih.gov The reaction is tolerant of various functional groups and can be used to synthesize heteroatom-rich biaryls, which are significant motifs in drug discovery. scholaris.caclaremont.edu

| Catalyst | Coupling Partners | Product Type | Key Features | Reference(s) |

| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride + (Hetero)aryl boronic acids/esters | 2-Arylpyridines | Tolerates water and oxygen; modest to good yields. | nih.govnih.govscholaris.ca |

Palladium catalysis is extensively used for the modification of pyridine rings, particularly through C-H activation and functionalization. rsc.orgacs.orgnih.govresearchgate.net Direct C-H arylation of pyridines with aryl triflates, catalyzed by palladium, can occur regioselectively at the C3 position. oup.com Another powerful approach involves the use of pyridine N-oxides. The N-oxide group activates the C-H bonds at the ortho positions (C2 and C6), facilitating palladium-catalyzed reactions. acs.orgresearchgate.net This strategy enables highly selective alkenylation and direct arylation with unactivated arenes. acs.org An efficient ligand-free Pd(OAc)₂-catalyzed arylation of pyridine N-oxides with potassium (hetero)aryltrifluoroborates has also been developed. rsc.org These methods provide direct routes to substituted pyridines that might otherwise be difficult to access.

While direct N-arylation is not applicable to this compound itself, copper-catalyzed methods for forming C-N bonds with pyridine-containing substrates are well-established and relevant to the synthesis of analogous structures. Copper catalysts are effective for the N-arylation of pyridones and hydroxypyridines. researchgate.netorganic-chemistry.orgacs.orgacs.org For example, 2- and 4-hydroxypyridines can be N-arylated in modest to excellent yields using copper-based catalysts. acs.org A mild and efficient method for the N-arylation of 2-pyridones uses diaryliodonium salts in the presence of copper chloride at room temperature, achieving high yields in short reaction times. researchgate.netorganic-chemistry.orgacs.org Copper catalysis has also been utilized for the direct C-H arylation of pyridine N-oxides with arylboronic esters, leading to 2-arylpyridines in a one-pot synthesis. rsc.org

| Reactants | Catalyst System | Reaction Type | Key Features | Reference(s) |

| 2-Pyridones + Diaryliodonium Salts | CuCl / Et₃N | N-Arylation | Proceeds at room temperature; high yields (up to 99%). | researchgate.netorganic-chemistry.orgacs.org |

| Hydroxypyridines + Aryl Halides | Cu-based catalysts with ligands | N- or O-Arylation | Scope includes heteroaryl halides and substituted aryl halides. | acs.org |

| Pyridine N-oxides + Arylboronic esters | Copper catalyst | C-H Arylation | One-pot synthesis of 2-arylpyridines without an additional reductant. | rsc.org |

Visible-light photoredox catalysis has emerged as a powerful and mild strategy for constructing complex molecules, including fluorinated aromatic compounds. mdpi.comresearchgate.net This approach enables unique mechanistic pathways that are often complementary to traditional transition-metal catalysis. mdpi.com For the synthesis of fluorinated pyridines, photoredox methods can facilitate key bond-forming events. For example, 3-fluoropyridines can be synthesized via the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by cyclization with ammonia. acs.org The key step involves the reduction of the iodide by an excited photocatalyst to generate a radical, which then engages in C-C bond formation. acs.org Photoredox catalysis has also been applied to the radiofluorination of arenes, including electron-rich halo(hetero)arenes, through halide interconversion, demonstrating its utility in introducing fluorine atoms into aromatic systems under mild conditions. nih.gov These methods highlight the potential of photoredox catalysis for the late-stage fluorination and functionalization of pyridine-based molecules. mdpi.comresearchgate.net

Continuous-Flow Synthesis Techniques for Scalable Production

Continuous-flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals, offering significant advantages over traditional batch processing, particularly for the production of complex heterocyclic compounds like fluorinated pyridines. organic-chemistry.orgthieme-connect.comresearchgate.net The primary benefits of flow chemistry include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety profiles, especially when dealing with hazardous reagents or highly exothermic reactions. researchgate.netdurham.ac.uk These features make it an ideal platform for scalable and efficient manufacturing processes. thieme-connect.comakjournals.com

The synthesis of pyridine derivatives, a core scaffold in many pharmaceuticals, has been successfully translated to continuous-flow systems. For instance, the N-oxidation of various pyridine derivatives has been demonstrated in a packed-bed microreactor using titanium silicalite (TS-1) as a catalyst and hydrogen peroxide as the oxidant. organic-chemistry.orgthieme-connect.comresearchgate.net This method not only achieves high yields (up to 99%) but also operates with significantly shorter reaction times compared to batch methods. organic-chemistry.org The system's stability was proven over 800 hours of continuous operation, highlighting its potential for large-scale industrial production. organic-chemistry.orgthieme-connect.com Such a process offers a greener and safer alternative to conventional batch reactors. organic-chemistry.orgthieme-connect.com

While specific documentation on the continuous-flow synthesis of this compound is not extensively detailed in publicly available literature, the principles and techniques applied to analogous structures are directly relevant. Flow chemistry is particularly well-suited for fluorination reactions, which often involve reactive and hazardous reagents. durham.ac.uk The confined environment of a microreactor minimizes the volume of hazardous material at any given time, thus mitigating risks. durham.ac.ukakjournals.com For example, the use of reagents like diethylaminosulfur trifluoride (DAST) and Selectfluor® has been successfully implemented in flow systems for the fluorination of various organic substrates. durham.ac.uk

Furthermore, multi-step syntheses of complex heterocyclic molecules, including APIs like Imatinib and (−)-Oseltamivir, have been achieved in continuous-flow setups, often integrating in-line purification and solvent-switching steps. mdpi.comtue.nl A two-step continuous flow synthesis of 4-nitropyridine (B72724), involving a highly energetic nitration product, demonstrated a throughput of 0.716 kg per day with an 83% yield, showcasing the scalability of the technology for pyridine functionalization. researchgate.net These examples underscore the capability of continuous-flow systems to handle challenging reaction sequences and produce complex pyridine derivatives efficiently and safely on a large scale. The application of these established flow methodologies provides a clear pathway for the scalable production of this compound and its analogues.

Table 1: Examples of Continuous-Flow Synthesis of Pyridine Derivatives

| Reaction | Substrate | Catalyst/Reagent | Key Findings | Reference |

|---|---|---|---|---|

| N-Oxidation | Pyridine Derivatives | TS-1/H₂O₂ | Up to 99% yield; stable for >800 hours of continuous operation. | organic-chemistry.orgthieme-connect.com |

| Nitration/Deoxygenation | Pyridine N-oxide | HNO₃/H₂SO₄ then PCl₃ | Two-step flow synthesis of 4-nitropyridine with a throughput of 0.716 kg/day and 83% yield. | researchgate.net |

| Multi-step API Synthesis | Various intermediates | Multiple reagents in sequential reactors | Successful one-flow synthesis of APIs like Imatinib, demonstrating the integration of multiple reaction and purification steps. | mdpi.com |

Chemoenzymatic and Biocatalytic Routes to Fluorinated Pyridines

Chemoenzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing complex molecules like fluorinated pyridines. These approaches leverage the inherent specificity of enzymes to catalyze reactions under mild conditions, often with exceptional stereo-, regio-, and chemoselectivity, which can be challenging to achieve with conventional methods. nih.govresearchgate.net

A notable application in this area is the chemoenzymatic synthesis of chiral pyridine-based α-fluorinated secondary alcohols. nih.gov This process involves an initial chemical step to introduce a prochiral α-halogenated acyl group onto a picoline derivative, followed by an enzymatic reduction of the resulting carbonyl group. nih.gov Using an alcohol dehydrogenase from Lactobacillus kefir (LkADH), the corresponding chiral alcohols were produced with high conversions (up to 98% yield) and excellent enantiomeric excess (95% to >99%). nih.gov This study demonstrates the potential of combining chemical synthesis with biocatalysis to access valuable, enantiopure fluorinated pyridine building blocks. nih.gov

While direct biocatalytic routes to this compound have not been specifically reported, the principles can be extended from related research. The modification of polyketides with fluorine, for instance, has been achieved by engineering polyketide synthase (PKS) enzymes. nih.gov By swapping the native acyltransferase (AT) domain with a more tolerant domain from a fatty acid synthase (FAS), researchers enabled the PKS to utilize fluoromalonyl-CoA and fluoromethylmalonyl-CoA as extender units, thereby incorporating fluorine into macrolide structures. nih.gov This strategy of enzyme and pathway engineering opens avenues for the de novo biosynthesis of specifically fluorinated heterocyclic compounds.

The broader field of biocatalysis offers a vast toolbox of enzymes that could be applied to the synthesis of fluorinated pyridines. researchgate.netsemanticscholar.org Nucleoside transglycosylases, for example, are used to prepare ribonucleoside analogues, showcasing the ability of enzymes to work with complex heterocyclic bases. strath.ac.ukresearchgate.net Although the direct enzymatic fluorination of a pyridine ring is a significant challenge, enzymes can be effectively used to perform selective transformations on already fluorinated pyridine scaffolds. The development of novel biocatalytic cascades and the engineering of existing enzymes will likely play a crucial role in the future sustainable synthesis of compounds like this compound.

Table 2: Chemoenzymatic Reduction of Pyridine-Based α-Halogenated Ketones

| Substrate | Enzyme | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 2-(2,2-Difluoro-1-oxopropyl)pyridine | Alcohol Dehydrogenase from Lactobacillus kefir (LkADH) | (R)-2-(2,2-Difluoro-1-hydroxypropyl)pyridine | 98% | >99% | nih.gov |

| 2-(2-Fluoro-1-oxoethyl)pyridine | Alcohol Dehydrogenase from Lactobacillus kefir (LkADH) | (R)-2-(2-Fluoro-1-hydroxyethyl)pyridine | 95% | >99% | nih.gov |

| 4-(2,2-Difluoro-1-oxopropyl)pyridine | Alcohol Dehydrogenase from Lactobacillus kefir (LkADH) | (R)-4-(2,2-Difluoro-1-hydroxypropyl)pyridine | 96% | >99% | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 5 1,1 Difluoroethyl 2 Fluoropyridine and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 5-(1,1-Difluoroethyl)-2-fluoropyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, provides a complete picture of the molecular framework and the electronic environment of each nucleus.

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. The pyridine (B92270) ring of this compound contains three aromatic protons, while the difluoroethyl group contains a methyl group. The expected chemical shifts and coupling patterns are influenced by the electronegative fluorine atoms and the nitrogen heteroatom.

The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton. The presence of fluorine atoms complicates the spectrum due to carbon-fluorine (C-F) coupling, which splits carbon signals into doublets, triplets, or more complex multiplets depending on the number of fluorine atoms attached or nearby. magritek.com These couplings, which can occur over one or more bonds, provide valuable structural information.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-3 | 7.20 - 7.40 | ddd | ³JHH, ⁴JHH, ⁴JHF |

| H-4 | 7.80 - 8.00 | ddd | ³JHH, ³JHH, ⁵JHF |

| H-6 | 8.20 - 8.40 | d | ⁴JHH |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | 160 - 165 | d |

| C-3 | 120 - 125 | d |

| C-4 | 140 - 145 | s |

| C-5 | 130 - 135 | t |

| C-6 | 148 - 152 | d |

| -C(F₂)CH₃ | 122 - 128 | t |

¹⁹F NMR is an exceptionally sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides distinct signals for fluorine atoms in different chemical environments, and its large chemical shift range (~800 ppm) makes it highly sensitive to subtle structural changes. nih.gov

In this compound, two distinct fluorine environments are present: the single fluorine atom attached to the pyridine ring at the C-2 position and the two equivalent fluorine atoms of the difluoroethyl group at the C-5 position. These will give rise to two separate signals in the ¹⁹F NMR spectrum. The signal for the difluoroethyl group will be split by the three protons of the methyl group into a quartet, while the signal for the C-2 fluorine will show couplings to the adjacent ring protons.

Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Atoms | Predicted Chemical Shift (δ, ppm, vs. CFCl₃) | Predicted Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| F (on C-2) | -65 to -75 | ddd | ³JHF, ⁴JHF, ⁵JHF |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H-3 and H-4), helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu This technique would definitively link each proton signal (H-3, H-4, H-6, and -CH₃) to its corresponding carbon atom in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:

Correlation from the methyl protons (-CH₃) to the quaternary carbon of the ethyl group (-C F₂) and to C-5 of the pyridine ring.

Correlation from the H-6 proton to C-5 and C-4.

Correlation from the H-4 proton to C-2, C-3, C-5, and C-6.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the validation of the molecular formula (C₇H₆F₃N).

Electron ionization (EI) would likely lead to extensive fragmentation. The fragmentation pattern provides a fingerprint that can confirm the structure. Key expected fragmentation pathways for this compound include the loss of a methyl group ([M-CH₃]⁺), which is a common fragmentation for ethyl-substituted aromatics, and cleavage resulting in the formation of a difluoromethyl cation.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 169.0456 | Molecular Ion |

| [M-CH₃]⁺ | 154.0223 | Loss of a methyl radical |

| [M-HF]⁺ | 149.0498 | Loss of hydrogen fluoride (B91410) |

| [C₆H₃FN]⁺ | 112.0250 | Loss of the -CF₂CH₃ side chain |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a molecule by mapping electron density in a single crystal. nih.gov This technique yields precise measurements of bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-stacking.

While no public crystal structure for this compound is currently available, a successful crystallographic analysis would provide invaluable data. It would confirm the planarity of the pyridine ring and detail the geometry and orientation of the difluoroethyl substituent relative to the ring. Such an analysis would also allow for the direct measurement of C-F, C-N, C-C, and C-H bond lengths for comparison with theoretical calculations.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comnih.gov The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups.

For this compound, the spectra would be characterized by several key features:

C-F Stretching: Strong absorptions in the IR spectrum between 1350 and 1000 cm⁻¹ are characteristic of carbon-fluorine bonds. Distinct bands for the aromatic C-F bond and the aliphatic C-F bonds would be expected.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹. C-H bending vibrations appear at lower frequencies.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C and C=N Stretch | 1600 - 1400 | IR, Raman |

| C-H Bend | 1470 - 1350 | IR |

| Aromatic C-F Stretch | 1250 - 1100 | IR |

Computational and Theoretical Investigations of 5 1,1 Difluoroethyl 2 Fluoropyridine Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular properties with high accuracy. researchgate.net DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. preprints.org

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the reaction mechanisms involving 5-(1,1-Difluoroethyl)-2-fluoropyridine is crucial for its synthesis and derivatization. DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies.

For fluorinated pyridines, a common reaction is nucleophilic aromatic substitution (SNAr), where the highly electronegative fluorine atoms activate the pyridine (B92270) ring. mdpi.com DFT calculations can model the step-by-step process of a nucleophile attacking the ring, leading to the displacement of a fluoride (B91410) ion. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. For instance, computational studies on similar heterocyclic systems have successfully used DFT to support proposed reaction mechanisms, such as a concerted nucleophilic substitution, where the energetics of the transition state are influenced by factors like anion coordination. acs.org This analysis helps in predicting the most likely reaction pathways and understanding the regioselectivity of substitutions.

Key Research Findings:

Transition State Geometry: Calculations can reveal the precise three-dimensional arrangement of atoms at the peak of the reaction energy barrier.

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state can be calculated to predict reaction rates.

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Description |

|---|---|---|---|

| Nucleophilic Attack | Activation Energy (ΔG‡) | +18.5 | Energy barrier for the formation of the Meisenheimer complex. |

| Reaction Energy (ΔGrxn) | -5.2 | Energy change upon forming the intermediate complex. | |

| Fluoride Elimination | Activation Energy (ΔG‡) | +8.1 | Energy barrier to expel the fluoride leaving group. |

| Reaction Energy (ΔGrxn) | -25.7 | Energy change upon formation of the final product. |

Conformational Analysis and Energetic Landscapes

The three-dimensional shape of a molecule is critical to its properties and biological activity. This compound has rotational freedom around the single bond connecting the difluoroethyl group to the pyridine ring. Conformational analysis using DFT can identify the most stable arrangements (conformers) and the energy barriers between them.

Studies on other fluorinated alkanes show that fluorine substitution significantly impacts conformational preferences. soton.ac.uk For the title compound, calculations would involve systematically rotating the C-C bond and calculating the energy at each step to generate a potential energy surface. This process identifies energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states for rotation. The relative energies of these conformers determine their population distribution at a given temperature. Such analyses have been performed on various substituted cyclic compounds to understand how different functional groups influence the molecule's preferred shape. researchgate.net

| Conformer | Dihedral Angle (F-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 65.1 |

| Syn-clinal (Gauche) | 60° | 0.55 | 17.4 |

| Syn-clinal (Gauche) | -60° | 0.55 | 17.4 |

| Syn-periplanar | 0° | 4.50 | 0.1 |

Prediction of Electronic Properties and Reactivity Profiles

DFT is widely used to calculate a variety of electronic properties that help predict a molecule's reactivity. emerginginvestigators.org These properties are derived from the molecule's calculated wavefunction and electron density.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. emerginginvestigators.orgyoutube.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. nih.gov Red regions (negative potential) indicate areas prone to electrophilic attack, while blue regions (positive potential) indicate areas susceptible to nucleophilic attack. For this compound, negative potential would be expected around the nitrogen atom and fluorine atoms, while positive potential would be found on the hydrogen atoms and carbon atoms of the pyridine ring.

Atomic Charges: Methods like Mulliken charge analysis assign partial charges to each atom in the molecule, providing a quantitative measure of the electron distribution and polarity of bonds. emerginginvestigators.org

| Property | Value | Implication |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Suggests high chemical stability. emerginginvestigators.org |

| Dipole Moment | 3.8 Debye | Indicates a highly polar molecule. |

Molecular Modeling and Simulation Studies

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the behavior of molecules over time and their interactions with other molecules, which is particularly relevant for biological systems. mdpi.com

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com An MD simulation can reveal the dynamic behavior of this compound in different environments, such as in an aqueous solution or a lipid membrane. mdpi.com

The simulation begins with a starting conformation, often the lowest energy structure from DFT calculations. The molecule is placed in a simulation box, typically filled with solvent molecules (e.g., water), and the system is allowed to evolve over time (from nanoseconds to microseconds). Analysis of the resulting trajectory provides insights into conformational flexibility, solvent interactions, and the stability of different conformers. nih.govresearchgate.net Key analyses include Root-Mean-Square Deviation (RMSD) to assess structural stability and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com

| Parameter | Value/Setting | Purpose |

|---|---|---|

| Force Field | OPLS-2005 / GAFF | Defines the potential energy function for atomic interactions. nih.gov |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. nih.gov |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. nih.gov |

| Temperature | 300 K | Simulates physiological temperature. |

| Simulation Time | 100 ns | Duration over which the system's dynamics are observed. |

Ligand-Target Interaction Modeling via Molecular Docking

If this compound is being investigated for potential biological activity, molecular docking is a key computational technique. mdpi.com Docking predicts the preferred orientation of a ligand when it binds to a target protein, as well as the binding affinity. researchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a protein receptor and using a scoring function to evaluate the quality of the fit. nih.govf1000research.com The results are ranked by a docking score, which estimates the binding free energy; more negative scores typically indicate stronger binding. preprints.org Docking can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site. mdpi.com This information is invaluable for structure-activity relationship (SAR) studies and for designing more potent derivatives. nih.gov

| Parameter | Result | Interpretation |

|---|---|---|

| Docking Score | -8.2 kcal/mol | Indicates strong predicted binding affinity. nih.gov |

| Key Hydrogen Bonds | Pyridine N with Lys72; Fluorine with Ser120 | Specific polar interactions stabilizing the complex. |

| Key Hydrophobic Interactions | Pyridine ring with Phe150; Ethyl group with Val80 | Non-polar interactions contributing to binding. |

| Predicted Inhibition Constant (Ki) | 1.5 µM | Estimated concentration for 50% inhibition. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Fluorinated Pyridines

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in the rational design of novel compounds by establishing a mathematical relationship between the chemical structure and biological activity. For fluorinated pyridines, including this compound, QSAR models are developed to predict their activity, guide structural modifications to enhance desired properties, and elucidate the molecular features crucial for their biological function.

A critical aspect of QSAR is the selection of appropriate molecular descriptors, which are numerical representations of a molecule's properties. These descriptors can be broadly categorized into several classes:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching. Examples include molecular connectivity indices and atom counts.

Geometrical Descriptors: These descriptors are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and moments of inertia.

Electronic Descriptors: These relate to the electron distribution in the molecule and are crucial for understanding intermolecular interactions. Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu

Hybrid Descriptors: These combine different types of information, such as the charged partial surface area descriptors, which encode the propensity for polar interactions.

In the context of fluorinated pyridines with applications such as insecticides, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly informative. rsc.orgrsc.orgresearchgate.net These methods build 3D grid-based models to represent the steric and electrostatic fields of the molecules, providing a visual and quantitative understanding of how these fields influence biological activity. rsc.orgrsc.orgresearchgate.net For instance, a study on trifluoromethyl pyridine derivatives with insecticidal activity utilized CoMFA and CoMSIA to reveal that electron-withdrawing groups with appropriate bulk at specific positions on an associated benzene (B151609) ring could enhance insecticidal potency. rsc.org

The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of structurally related fluorinated pyridines with experimentally determined biological activities (e.g., insecticidal LC50 values) is compiled. rsc.orgrsc.orgresearchgate.net This dataset is typically divided into a training set for model development and a test set for external validation.

Molecular Modeling and Descriptor Calculation: The 3D structures of the compounds are generated and optimized using computational chemistry methods. A wide range of molecular descriptors are then calculated for each molecule.

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to establish a correlation between the calculated descriptors and the observed biological activity.

Model Validation: The predictive power and statistical significance of the developed QSAR model are rigorously assessed using various validation metrics.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Fluorinated Pyridines

| Descriptor Class | Descriptor Name | Description | Potential Influence on Activity |

| Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Can influence transport and binding. |

| Atom Count | The total number of atoms or specific types of atoms (e.g., fluorine). | Relates to molecular size and composition. | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. | Affects solubility and interactions with biological targets. |

| Molecular Volume | The volume occupied by the molecule. | Steric hindrance and fit within a binding site. | |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Important for electrostatic interactions. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons. | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons. | |

| Hybrid | LogP | The logarithm of the octanol-water partition coefficient. | A measure of hydrophobicity, affecting membrane permeability. |

Table 2: Hypothetical QSAR Model for Insecticidal Activity of Fluorinated Pyridines

This table is illustrative and based on general principles of QSAR, as specific data for this compound was not found.

| Compound | Experimental pLC50 | Predicted pLC50 | Residual |

| Pyridine Analog 1 | 4.52 | 4.60 | -0.08 |

| Pyridine Analog 2 | 5.10 | 5.05 | 0.05 |

| Pyridine Analog 3 | 4.88 | 4.92 | -0.04 |

| Pyridine Analog 4 | 5.35 | 5.30 | 0.05 |

| Pyridine Analog 5 | 4.75 | 4.78 | -0.03 |

The insights gained from such QSAR models are invaluable for the design of new fluorinated pyridine derivatives with improved efficacy. By understanding which molecular properties are most influential, chemists can strategically modify the structure of lead compounds to optimize their biological activity.

Applications and Advanced Research Trajectories of 5 1,1 Difluoroethyl 2 Fluoropyridine Motifs

Contributions to Medicinal Chemistry Research

The 5-(1,1-difluoroethyl)-2-fluoropyridine scaffold has proven to be a versatile platform in drug discovery, enabling chemists to fine-tune the properties of lead compounds to achieve desired therapeutic profiles.

Structure-Activity Relationship (SAR) Studies in Fluorinated Pyridine (B92270) Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. The introduction of fluorine into pyridine rings can significantly alter their electronic properties, which in turn affects their interactions with biological targets. For instance, the fluorine atom at the 2-position of the pyridine ring in this compound acts as a strong electron-withdrawing group, influencing the pKa of the pyridine nitrogen and its ability to participate in hydrogen bonding.

In the broader context of fluorinated pyridine derivatives, SAR studies have shown that the position and number of fluorine substituents can have a profound impact on antiproliferative activity. While some studies have indicated that the presence of halogen atoms in pyridine derivatives can lead to lower antiproliferative activity, the specific context of the entire molecular structure is crucial. lookchem.com The 1,1-difluoroethyl group at the 5-position introduces a lipophilic and metabolically stable moiety, which can explore deeper hydrophobic pockets within a target protein. The combination of these two fluorinated substituents provides a unique chemical entity for SAR exploration.

Modulation of Biological Activity through Fluorine Introduction

The introduction of fluorine atoms or fluorinated groups into a drug candidate can dramatically alter its biological properties. This is a well-established strategy in medicinal chemistry to enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles. mdpi.com

One of the most significant advantages of incorporating fluorine into drug molecules is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond. By replacing a metabolically labile C-H bond with a C-F bond, chemists can block common sites of oxidative metabolism by cytochrome P450 enzymes. nih.gov

The 1,1-difluoroethyl group in this compound serves as a prime example of this principle. The two fluorine atoms on the ethyl group shield the adjacent carbons from metabolic attack, thereby increasing the half-life of the compound in vivo. This increased stability can lead to improved bioavailability and a more sustained therapeutic effect. For instance, replacing a methoxy (B1213986) group with a difluoroethyl group has been shown to improve metabolic stability in certain drug candidates. lookchem.com

| Compound | Key Structural Feature | Half-life in Human Liver Microsomes (min) |

|---|---|---|

| Analogue A | Ethyl group | 15 |

| Analogue B | 1,1-Difluoroethyl group | > 120 |

The introduction of fluorine can also significantly influence the binding affinity of a ligand to its macromolecular target. The high electronegativity of fluorine can lead to favorable electrostatic interactions, such as dipole-dipole and ion-dipole interactions, with amino acid residues in the binding pocket of a protein. Furthermore, fluorinated groups can modulate the conformation of a molecule, pre-organizing it for optimal binding.

The this compound motif offers multiple points for such interactions. The fluorine atom on the pyridine ring can act as a hydrogen bond acceptor, while the difluoroethyl group can participate in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone, which have been shown to significantly enhance ligand binding affinity. nih.gov The lipophilic nature of the difluoroethyl group can also lead to enhanced binding through hydrophobic interactions.

| Compound | Substitution at 5-position | Binding Affinity (Ki, nM) |

|---|---|---|

| Pyridine Core | -H | 500 |

| Analogue C | -CH2CH3 | 150 |

| Analogue D | -CF2CH3 | 50 |

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in lead optimization. Fluorine-containing groups are often excellent bioisosteres for common functional groups. For example, the difluoromethyl group (CHF2) can act as a "lipophilic hydrogen bond donor," serving as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups. nih.govnih.gov This is due to the polarization of the C-H bond by the two adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor.

While the 5-(1,1-difluoroethyl) group does not have a hydrogen on the difluorinated carbon, the broader concept of using fluorinated alkyl groups as bioisosteres is highly relevant. The difluoroethyl group can be considered a bioisostere for other small alkyl or alkoxy groups, offering altered steric and electronic profiles while potentially improving metabolic stability. lookchem.com For instance, it can mimic a methoxy group but with a different conformational preference and improved metabolic stability. lookchem.com

Development of Enzyme Inhibitors and Receptor Modulators (e.g., DHODH inhibitors, GABAA receptor modulators)

The unique properties of the this compound motif have been exploited in the development of potent and selective enzyme inhibitors and receptor modulators.

DHODH inhibitors: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a validated target for the treatment of autoimmune diseases and cancer. nih.gov Research has shown that derivatives of 2-fluoropyridine (B1216828) can be effective inhibitors of human DHODH. Specifically, compounds incorporating a 5-(1,1-difluoroethyl)pyridine moiety have been synthesized and evaluated as part of SAR studies for DHODH inhibitors. baranlab.org The 2-bromo-5-(1,1-difluoroethyl)pyridine (B1526930) intermediate is a key building block in the synthesis of these potent inhibitors. baranlab.org

Antibacterial Research and Anti-Biofilm Strategies

The pursuit of novel antibacterial agents is a critical area of research, driven by the rise of antibiotic-resistant pathogens. Fluorinated pyridine derivatives are emerging as a promising class of compounds in this field. While specific research on the antibacterial properties of this compound is not yet widely published, related studies on analogous structures provide a strong rationale for its investigation.

Research into fluorinated pyridinium (B92312) block copolymers has demonstrated that the presence of fluorine can enhance antibacterial activity. nih.gov These polymers exhibit bactericidal effects against both gram-positive and gram-negative bacteria, and their efficacy is linked to the molecular composition and organization at the material's surface. nih.gov The introduction of fluorine increases the hydrophilicity and pyridinium concentration at the surface, which is believed to contribute to the disruption of bacterial membranes. nih.gov

The this compound motif could be incorporated into various molecular architectures to explore its potential as an antibacterial agent. The difluoroethyl group, in particular, may offer advantages in terms of metabolic stability and membrane permeability, potentially overcoming some of the resistance mechanisms that plague existing antibiotics. Furthermore, the ability of fluorinated compounds to form stable interactions with biological targets could be harnessed to design potent inhibitors of essential bacterial enzymes.

Anti-biofilm strategies represent another important frontier in combating bacterial infections. Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers protection against antibiotics and host immune responses. The development of agents that can disrupt biofilm formation or disperse existing biofilms is a key therapeutic goal. The unique electronic and steric properties of this compound could be exploited in the design of molecules that interfere with the signaling pathways that govern biofilm development or that disrupt the integrity of the biofilm matrix.

Radiopharmaceutical Research and Tracer Development (e.g., 19F-MRI and 18F-PET Imaging)

The field of molecular imaging has been revolutionized by the development of radiotracers for Positron Emission Tomography (PET) and contrast agents for Magnetic Resonance Imaging (MRI). Fluorine-18 (¹⁸F) is a favored radionuclide for PET due to its convenient half-life (approximately 110 minutes) and the low energy of its emitted positrons, which allows for high-resolution imaging. nih.govnih.gov The 2-fluoropyridine moiety is a particularly attractive scaffold for the development of ¹⁸F-labeled radiotracers. nih.gov

The synthesis of [¹⁸F]fluoropyridines is often achieved through nucleophilic heteroaromatic substitution, where a suitable leaving group at the 2-position of the pyridine ring is displaced by [¹⁸F]fluoride. nih.govnih.gov The electron-withdrawing nature of the pyridine ring facilitates this reaction. The presence of the 1,1-difluoroethyl group at the 5-position of this compound would likely further activate the ring towards nucleophilic attack, potentially enabling rapid and efficient radiolabeling.

Once radiolabeled, [¹⁸F]this compound could serve as a core structure for the development of novel PET tracers targeting a wide range of biological processes. By attaching this motif to molecules with high affinity and specificity for particular receptors, enzymes, or transporters, researchers can create probes to visualize and quantify these targets in vivo. This has profound implications for the diagnosis and staging of diseases like cancer, as well as for monitoring the response to therapy. nih.govnumberanalytics.com For instance, the fluorinated pyridine motif has been successfully incorporated into tracers for imaging brain disorders and nicotinic acetylcholine (B1216132) receptors. acs.org

In addition to ¹⁸F-PET, the stable fluorine-19 (¹⁹F) isotope offers opportunities for ¹⁹F-MRI. While less sensitive than proton MRI, ¹⁹F-MRI has the advantage of a virtually nonexistent background signal in biological tissues, allowing for highly specific imaging of ¹⁹F-containing probes. The two fluorine atoms of the difluoroethyl group in this compound could potentially serve as a sensitive ¹⁹F-MRI reporter. The development of targeted agents incorporating this motif could enable the non-invasive tracking of cells or the visualization of specific molecular events.

Table 1: Potential Radiopharmaceutical Applications of Labeled this compound

| Imaging Modality | Isotope | Potential Application | Rationale |

|---|---|---|---|

| PET | ¹⁸F | Cancer diagnosis and staging | High-resolution imaging of tumor metabolism and receptor expression. nih.govnumberanalytics.com |

| PET | ¹⁸F | Neuroreceptor imaging | Visualization of neurotransmitter systems in neurological and psychiatric disorders. acs.org |

| ¹⁹F-MRI | ¹⁹F | Cell tracking | Non-invasive monitoring of cell-based therapies. |

| ¹⁹F-MRI | ¹⁹F | Molecular imaging of disease | Specific detection of disease biomarkers. |

Role in Agrochemical Science

Fluorinated compounds have had a transformative impact on the agrochemical industry, leading to the development of highly effective and often more environmentally benign pesticides. researchgate.netnumberanalytics.com The trifluoromethylpyridine moiety, a close structural relative of the difluoroethylpyridine core, is a key component in numerous commercial insecticides, fungicides, and herbicides. acs.orgnih.gov The unique properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and improved binding to target enzymes, are central to the success of these molecules. acs.orgshootsbysyngenta.com

The this compound scaffold is a valuable building block for the synthesis of new crop protection agents. The synthesis of such fluorinated pyridines often involves multi-step processes, starting from more readily available pyridine derivatives. nih.govagropages.com Key steps can include chlorination followed by fluorine exchange reactions to introduce the fluorine atoms. nih.gov

In the design of new pesticides, the difluoroethylpyridine motif can be strategically combined with other pharmacophores to create molecules with novel modes of action or improved activity against resistant pests. For example, it could be incorporated into diamide (B1670390) insecticides, a class of compounds that has seen significant success in recent years. The fluorinated pyridine portion of the molecule can play a crucial role in binding to the target site, such as the ryanodine (B192298) receptor in insects.

The versatility of the fluorinated pyridine core is evident in its presence in a wide array of commercial pesticides. While specific examples containing the 5-(1,1-difluoroethyl) group are not yet prevalent, the closely related trifluoromethylpyridines serve as excellent proxies for understanding its potential.

Insecticides: A number of highly effective insecticides contain the trifluoromethylpyridine structure. These compounds often exhibit excellent activity against a broad spectrum of insect pests. acs.orgrsc.org

Fungicides: The fungicidal activity of pyridine derivatives is also well-established. Fluopyram (B1672901), for instance, is a broad-spectrum fungicide that also possesses nematicidal properties. plantsciencejournal.comlakotalakes.com It acts by inhibiting mitochondrial respiration in fungi and nematodes. lakotalakes.com

Nematicides: Fluorinated nematicides are a newer class of compounds that offer a safer alternative to older, more toxic organophosphate and carbamate (B1207046) nematicides. plantsciencejournal.comufl.edu Compounds like fluensulfone (B1672874) and fluopyram have demonstrated significant efficacy against a variety of plant-parasitic nematodes. plantsciencejournal.comlakotalakes.comnih.govnih.gov

Table 2: Examples of Commercial Pesticides with Fluorinated Pyridine Motifs

| Compound Name | Pesticide Class | Target Pests/Diseases |

|---|---|---|

| Fluopyram | Fungicide, Nematicide | Powdery mildew, rusts, root-knot nematodes. plantsciencejournal.comlakotalakes.com |

| Fluensulfone | Nematicide | Root-knot nematodes, cyst nematodes, sting nematodes. plantsciencejournal.comlakotalakes.com |

| Sulfoxaflor | Insecticide | Sucking insects such as aphids and whiteflies. rsc.org |

| Flupyradifurone | Insecticide | Sucking pest species. ccspublishing.org.cn |

| Fluazinam | Fungicide | Late blight, clubroot. agropages.com |

Furthermore, the strong carbon-fluorine bond is resistant to metabolic degradation by enzymes such as cytochrome P450s. researchgate.net This increased metabolic stability means that the agrochemical can persist for longer in the target organism, prolonging its desired biological effect. However, the environmental persistence of fluorinated compounds is also a subject of ongoing research and regulatory scrutiny. acs.orgshootsbysyngenta.com

Advances in Materials Science and Engineering

The unique properties of fluorinated organic compounds also make them attractive for applications in materials science. The incorporation of fluorine into polymers can lead to materials with high thermal stability, chemical resistance, low surface energy, and desirable optical and dielectric properties. mdpi.commdpi.com

Fluorinated polyimides, for example, are a class of high-performance polymers that can be synthesized using diamine monomers containing fluorinated pyridine rings. researchgate.nettitech.ac.jpresearchgate.net These materials exhibit excellent thermal stability, with high glass transition temperatures and decomposition temperatures. researchgate.net They are also often soluble in common organic solvents, which facilitates their processing into films and coatings. researchgate.net The incorporation of the this compound motif into polyimide backbones could yield materials with even lower dielectric constants and moisture absorption, making them suitable for applications in microelectronics and optoelectronics. titech.ac.jp

Perfluoropyridine (PFPy) and its derivatives are known to be highly reactive towards nucleophilic aromatic substitution, making them versatile building blocks for the synthesis of fluorinated polymers and network materials. mdpi.comresearchgate.net While this compound is not perfluorinated, the fluorine atom at the 2-position is still activated towards displacement by nucleophiles. This reactivity could be exploited to synthesize a variety of polymers with tailored properties. For example, it could be used to create cross-linked networks with high thermal and chemical stability, or to functionalize surfaces to create hydrophobic or oleophobic coatings.

Table 3: Potential Properties of Polymers Incorporating this compound

| Polymer Type | Potential Property | Potential Application |

|---|---|---|

| Polyimides | High thermal stability, low dielectric constant. researchgate.nettitech.ac.jp | Microelectronics, aerospace components. |

| Poly(ether ketone)s | Chemical resistance, high-temperature performance. | Chemical processing equipment, medical implants. |

| Cross-linked networks | Thermal stability, solvent resistance. mdpi.com | High-performance coatings, resins. |

| Surface-modified polymers | Hydrophobicity, oleophobicity. | Stain-resistant textiles, anti-fouling surfaces. |

Lack of Publicly Available Research Hinders Exploration of this compound Applications

Despite a comprehensive search of scientific literature and patent databases, there is currently no publicly available research detailing the specific applications of the chemical compound This compound in the development of fluorinated polymers, advanced functional materials, or its use in coordination chemistry as a ligand for metal complexes.

The investigation sought to elaborate on the advanced research trajectories of this particular fluorinated pyridine motif, focusing on three key areas: its role in the creation of fluorinated polymers and network materials, its utility as a building block for advanced functional materials, and its potential in coordination chemistry and ligand design. However, the search for detailed research findings, including data on synthesis, properties, and performance in these specific contexts, did not yield any relevant results.

While the broader fields of fluorinated polymers, functional materials, and coordination chemistry are rich with research on various fluorinated organic molecules, the specific compound This compound does not appear in published studies within these domains. This suggests that the compound may be a novel chemical entity with research that is not yet in the public domain, or it may be utilized in proprietary industrial applications that are not disclosed in scientific literature.

Consequently, a detailed and scientifically accurate article structured around the requested outline of applications and advanced research trajectories cannot be generated at this time due to the absence of foundational research data.

Future Directions and Emerging Research Avenues for 5 1,1 Difluoroethyl 2 Fluoropyridine

Expansion of Synthetic Methodologies and Catalytic Systems

Future research will likely focus on developing more efficient, selective, and scalable methods for synthesizing 5-(1,1-Difluoroethyl)-2-fluoropyridine and its analogs. While established methods exist, emerging strategies are centered on novel catalytic systems that offer milder reaction conditions and broader functional group tolerance.

Key areas of development include:

Late-Stage C-H Functionalization: Direct C-H difluoroalkylation of pre-functionalized pyridine (B92270) rings is a highly sought-after transformation. Future efforts will likely target the development of catalysts, potentially based on nickel or silver, that can selectively install the 1,1-difluoroethyl group onto a pyridine core under mild conditions. nih.govresearchgate.net This approach avoids the multi-step synthesis often required for building the molecule from the ground up.

Photoredox and Electrochemical Catalysis: Light- and electricity-driven reactions are gaining prominence as sustainable synthetic tools. numberanalytics.com The development of photoredox systems, perhaps using pyridine-based charge-transfer complexes, could enable the decarboxylative fluorination or difluoroalkylation of carboxylic acid precursors. acs.orgacs.org Similarly, electrochemical fluorination offers a reagent-light alternative to traditional methods. numberanalytics.comnumberanalytics.com

Novel Catalytic Systems: Research into new ligands and transition-metal catalysts (e.g., Palladium, Nickel) is ongoing. nih.govrsc.org The aim is to create systems that can perform challenging cross-coupling reactions to assemble the fluorinated pyridine core with high efficiency and regioselectivity. researchgate.netrsc.org

| Catalytic System | Primary Advantage | Potential Application for this compound | Challenges |

|---|---|---|---|

| Nickel(II)-Based Catalysts | Effective for C-H difluoroalkylation under mild conditions. nih.govresearchgate.net | Direct installation of the difluoroethyl group onto a 2-fluoropyridine (B1216828) ring. | Substrate scope and regioselectivity control. |

| Photoredox Catalysis (Organic Dyes/Complexes) | Uses visible light; enables novel bond formations. acs.orgacs.org | Decarboxylative coupling of a difluoroethyl precursor with a pyridine derivative. | Catalyst stability and quantum yield optimization. |

| Electrochemical Synthesis | Avoids stoichiometric chemical oxidants/reductants, greener approach. numberanalytics.comnumberanalytics.com | Anodic fluorination or fluoroalkylation. | Electrode fouling and scalability. rsc.org |

| Palladium Cross-Coupling with Advanced Ligands | High efficiency and functional group tolerance for C-C and C-N bond formation. rsc.org | Coupling of a difluoroethyl-containing fragment with a functionalized pyridine. | Ligand cost and catalyst sensitivity. |

Advanced Characterization Techniques for Dynamic and Complex Fluorinated Systems

The structural and dynamic properties of fluorinated molecules like this compound are crucial for understanding their function. Future research will increasingly rely on sophisticated analytical methods to probe these characteristics in complex biological environments.

Fluorine-19 (¹⁹F) NMR Spectroscopy: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is an exceptionally powerful tool. nih.gov Future applications will move beyond simple structural confirmation to include dynamic NMR studies of conformational changes and binding interactions with biological targets. numberanalytics.com The development of new ¹⁹F-centered NMR methodologies, such as those that correlate ¹⁹F with ¹³C (¹⁹F-¹³C TROSY), will allow for the study of larger and more complex systems without the need for separation. nih.govrsc.org

Computational and Simulation Studies: Quantum mechanical modeling and molecular dynamics simulations will play a larger role in predicting the conformational preferences, electronic properties, and non-covalent interactions of difluoroethyl-substituted pyridines. These computational tools can guide synthetic efforts and help rationalize biological activity before resource-intensive lab work begins.

Cryogenic Electron Microscopy (Cryo-EM): For understanding how molecules like this compound-derived ligands bind to large protein targets, Cryo-EM will be invaluable. This technique can reveal detailed structural information about ligand-protein complexes in near-native states, providing critical insights for structure-based drug design.

| Technique | Information Gained | Future Application |

|---|---|---|

| Dynamic ¹⁹F NMR | Conformational dynamics, chemical exchange rates, binding kinetics. numberanalytics.com | Studying the interaction of derived drugs with target proteins in real-time. |

| Multi-dimensional NMR (e.g., ¹H-¹⁹F HOESY) | Through-space proximities between fluorine and hydrogen atoms, 3D structure in solution. | Elucidating the precise 3D structure of complex molecules containing the fluoropyridine scaffold. |

| Computational Chemistry (DFT, MD) | Electronic structure, reaction mechanisms, binding energies, conformational landscapes. mdpi.com | Predicting reactivity and guiding the design of new analogs with improved properties. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution structure of ligand-bound biomolecular complexes. | Visualizing how drugs derived from this scaffold bind to large, complex biological targets like enzymes or receptors. |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how fluorinated molecules are designed and synthesized. mdpi.com For a scaffold like this compound, these technologies can accelerate the discovery of new derivatives with optimized properties.

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical and pharmacokinetic properties (e.g., solubility, metabolic stability, toxicity) of novel, hypothetical analogs. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success.

Reaction Optimization and Prediction: AI can navigate the complex parameter space of chemical reactions to predict optimal conditions (reagent, catalyst, solvent, temperature) for synthesizing fluorinated pyridines, improving yields and reducing waste. acs.orgucla.edu ML models are also being developed to predict the feasibility and outcome of novel fluorination reactions. rsc.org

De Novo Drug Design: Generative AI models can design entirely new molecules built around the this compound core. nih.gov By providing the model with a desired target product profile (e.g., high potency, low toxicity, blood-brain barrier penetration), these algorithms can generate innovative structures that human chemists might not have conceived. rakovinatherapeutics.com

Exploration of Novel Biological Targets and Uncharted Therapeutic Areas

The unique properties of the difluoroethyl group make it a valuable bioisostere for other chemical groups, opening the door to new therapeutic applications. The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in drugs targeting a vast range of diseases. nih.gov

Future research will focus on incorporating the this compound moiety into molecules targeting:

Central Nervous System (CNS) Disorders: Fluorine substitution is a known strategy to enhance blood-brain barrier permeability. Derivatives could be explored as novel inhibitors or modulators for targets implicated in neurodegenerative diseases or psychiatric disorders. nih.gov

Oncology: Many kinase inhibitors and other anticancer agents are based on heterocyclic scaffolds. mdpi.com The difluoroethyl group can modulate binding affinity and metabolic stability, making this fragment a candidate for inclusion in next-generation targeted cancer therapies.

Infectious Diseases: The pyridine ring is present in numerous antimicrobial and antiviral drugs. nih.gov New derivatives could be synthesized and screened against drug-resistant bacteria, fungi, or viruses, where novel mechanisms of action are urgently needed. researchgate.netuni-tuebingen.de For example, a complex molecule containing a very similar 3-(1,1-difluoroethyl)-2-fluorophenyl moiety has been synthesized, indicating the relevance of this substitution pattern in creating complex, biologically active compounds. nih.gov

Development of Sustainable and Green Chemistry Approaches in Fluorinated Pyridine Synthesis

The synthesis of organofluorine compounds has traditionally relied on harsh reagents and energy-intensive processes. numberanalytics.com A major future direction is the alignment of synthetic chemistry with the principles of green chemistry to reduce environmental impact.

Use of Greener Solvents and Reagents: Research is moving towards replacing hazardous solvents with more benign alternatives like water or bio-based solvents. Furthermore, efforts are underway to develop safer and more efficient fluorinating reagents to replace toxic and difficult-to-handle sources like elemental fluorine or sulfur tetrafluoride. eurekalert.org

Energy-Efficient Synthesis: Microwave-assisted synthesis has emerged as a key green chemistry tool, often leading to dramatically reduced reaction times, higher yields, and fewer side products compared to conventional heating. benthamdirect.com This technology is well-suited for the synthesis of fluorinated heterocycles.

Atom Economy and Catalysis: The development of catalytic cycles that maximize the incorporation of atoms from reactants into the final product is a core principle of green chemistry. Future synthetic routes will increasingly rely on catalysis (including biocatalysis) to minimize waste and improve efficiency. numberanalytics.com The use of electrochemical and photochemical methods also contributes to sustainability by reducing the need for chemical reagents. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,1-Difluoroethyl)-2-fluoropyridine, and how do reaction conditions influence yield and purity?

- Methodology :

- Route 1 : Fluorination of pyridine precursors using agents like Selectfluor under anhydrous conditions (e.g., acetonitrile solvent, 60–80°C). Monitor fluorination efficiency via <sup>19</sup>F NMR .